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molecular formula C11H16N2O2 B148655 2-(N-Boc-Amino)-3-methylpyridine CAS No. 138343-75-6

2-(N-Boc-Amino)-3-methylpyridine

Cat. No. B148655
M. Wt: 208.26 g/mol
InChI Key: MJPLUXLNYQHWIU-UHFFFAOYSA-N
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Patent
US07781479B2

Procedure details

To di t-butylcarbonate (32.29 g, 147.95 mmol) was added hexane (35 ml) and the solution was refluxed under heating at 80° C. Under refluxing, 2-amino-3-methylpyridine (10.00 g, 92.47 mmol) in ethyl acetate (10 ml) was dropped in a period of 15 minutes. After the mixture was refluxed for 2 hours and cooled to room temperature, thereto was added hexane (20 ml). The resulting crystals were filtered and dried in vacuo to give the subject compound (12.39 g, 64%).
Quantity
32.29 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
64%

Identifiers

REACTION_CXSMILES
C(O[C:6](=[O:12])[O:7][C:8]([CH3:11])([CH3:10])[CH3:9])(C)(C)C.CCCCCC.[NH2:19][C:20]1[C:25]([CH3:26])=[CH:24][CH:23]=[CH:22][N:21]=1>C(OCC)(=O)C>[CH3:26][C:25]1[C:20]([NH:19][C:6](=[O:12])[O:7][C:8]([CH3:9])([CH3:10])[CH3:11])=[N:21][CH:22]=[CH:23][CH:24]=1

Inputs

Step One
Name
Quantity
32.29 g
Type
reactant
Smiles
C(C)(C)(C)OC(OC(C)(C)C)=O
Name
Quantity
35 mL
Type
reactant
Smiles
CCCCCC
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
NC1=NC=CC=C1C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
Under refluxing
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting crystals were filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=NC=CC1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.39 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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